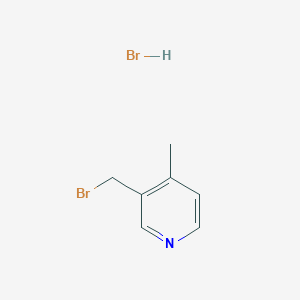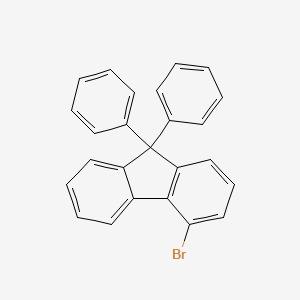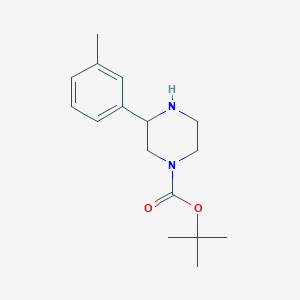
3-(Bromomethyl)-4-methylpyridine hydrobromide
Vue d'ensemble
Description
3-(Bromomethyl)-4-methylpyridine hydrobromide is a halogenated heterocyclic building block . It has a molecular formula of C6H6BrN·HBr and a molecular weight of 252.94 . It is commonly used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. One method involves using 5-methylnicotinic acid as the starting material, resulting in an overall yield of 65.9% . Another method involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a bromomethyl group attached at the 3-position . The compound also includes a hydrobromide ion, which contributes to its overall molecular weight .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It can also be used in the preparation of other complex organic compounds .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It is white to almost white in color and appears as a powder or crystal . It is soluble in water .Applications De Recherche Scientifique
Polymerization and Material Properties
- Polymerization Study : Monmoton, Lefebvre, and Fradet (2008) investigated the solution polymerization of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides, focusing on the reaction mechanism and the properties of the resulting poly(methylenepyridinium)s, such as solubility and thermal stability. They observed different reactivities between the compounds and proposed a mesomeric phenomenon explanation for this behavior (Monmoton, Lefebvre, & Fradet, 2008).
Synthesis and Chemical Reactions
- Efficient Synthesis : Guo, Lu, and Wang (2015) reported a simple and environmentally friendly method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine (Guo, Lu, & Wang, 2015).
- Bromoamination Reactions : Horning and Muchowski (1974) described the addition of bromine to various amines, resulting in the formation of bromomethylpyrrolidine hydrobromides, highlighting the reaction process and product characterization (Horning & Muchowski, 1974).
- Thermal Decomposition Studies : Ptaszyński (1994) studied the thermal decomposition of complex salts with hydrobromides of pyridine, including 3-methylpyridine, analyzing the decomposition products and thermal stability of the compounds (Ptaszyński, 1994).
- Aminomethylation Reactions : Smirnov, Kuz’min, and Kuznetsov (2005) explored the aminomethylation of various hydroxypyridines, including conversions to bromomethyl derivatives. They also synthesized isothioureidomethyl and benzimidazolylthiomethyl derivatives by heating bromomethyl-substituted derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).
Catalysis and Molecular Interaction Studies
- Palladium-Catalyzed Imine Hydrolysis : Ahmad et al. (2019) investigated the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde, leading to Schiff base hydrolysis. Theoretical calculations provided insights into the hydrolysis mechanism, demonstrating the role of pyridine nitrogen (Ahmad et al., 2019).
Other Relevant Studies
- Electrophoretic Separation : Wren (1991) focused on improving the separation of methylpyridines, including 3-methylpyridine, in capillary electrophoresis, highlighting the importance of pH and surfactants (Wren, 1991).
- Photochemical Reactions : Stenberg and Travecedo (1971) studied the photochemical reactions of hydroxymethylpyridines, including 3-(hydroxymethyl)pyridine, examining the formation of methylpyridines and dipyridylethanes (Stenberg & Travecedo, 1971).
Safety and Hazards
Orientations Futures
While specific future directions for 3-(Bromomethyl)-4-methylpyridine hydrobromide are not mentioned in the available resources, its utility as a building block in organic synthesis suggests that it could be used in the development of new chemical reactions and the synthesis of novel organic compounds .
Mécanisme D'action
Target of Action
The primary target of 3-(Bromomethyl)-4-methylpyridine hydrobromide is the 5-HT4 serotonin receptor . This receptor plays a crucial role in the transmission of signals in the brain and is involved in various physiological processes.
Mode of Action
This compound acts as an agonist at the 5-HT4 serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT4 receptor, activating it and leading to an increase in the force of contraction and beating rate in isolated atrial preparations .
Biochemical Pathways
Upon activation of the 5-HT4 serotonin receptor, the compound stimulates the release of cyclic adenosine monophosphate (cAMP). This molecule is a second messenger involved in many biological processes and can trigger a series of intracellular events .
Result of Action
The activation of the 5-HT4 serotonin receptor by this compound leads to an increase in the force of contraction and beating rate in isolated atrial preparations
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dark place to maintain its stability . Additionally, it should be kept away from strong oxidizing agents . The compound’s efficacy may also be affected by factors such as the physiological state of the individual and the presence of other substances in the body.
Analyse Biochimique
Biochemical Properties
3-(Bromomethyl)-4-methylpyridine hydrobromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its primary interactions is with nucleophilic sites on enzymes and proteins, where the bromomethyl group can form covalent bonds. This interaction can lead to the modification of enzyme activity, either inhibiting or activating specific biochemical pathways. For example, this compound can act as an alkylating agent, modifying the active sites of enzymes and altering their catalytic properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to interfere with the normal functioning of signal transduction pathways by modifying key signaling proteins. This can lead to changes in gene expression patterns, resulting in altered cellular responses. Additionally, this compound can impact cellular metabolism by inhibiting or activating metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as enzymes and DNA. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For instance, the bromomethyl group can alkylate the active site of an enzyme, rendering it inactive or altering its substrate specificity. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture. The degradation products may have different biochemical properties, potentially leading to altered effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in cumulative changes in cellular processes, including sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic transformations can affect the overall metabolic flux and alter the levels of key metabolites within the cell. For example, the bromomethyl group can be oxidized to form a carboxylic acid derivative, which may have different biochemical properties compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins can sequester this compound, affecting its localization and availability for biochemical reactions. The distribution of this compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of specific targeting sequences. The subcellular localization can influence the biochemical interactions and effects of this compound, determining its role in various cellular processes .
Propriétés
IUPAC Name |
3-(bromomethyl)-4-methylpyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXISOGKOXZJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856780 | |
| Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384972-83-1 | |
| Record name | 3-(Bromomethyl)-4-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)
![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)


![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)



![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)

